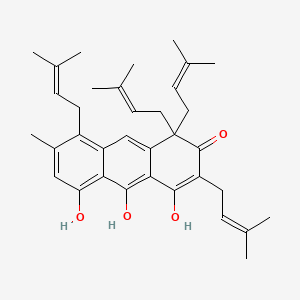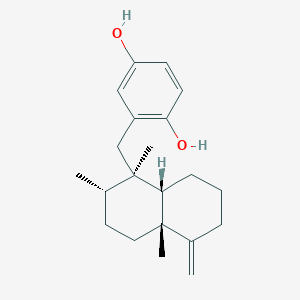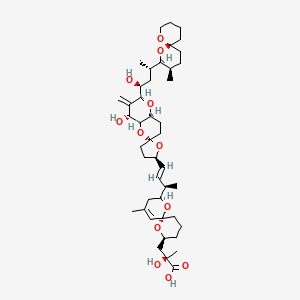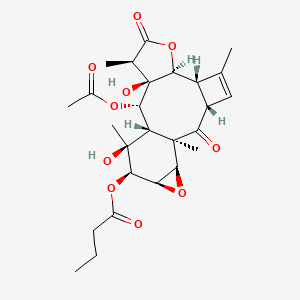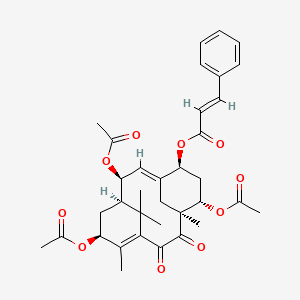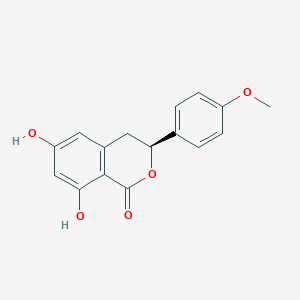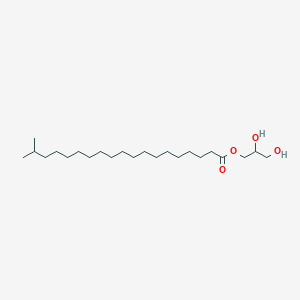
2,3-Dihydroxypropyl 18-methylnonadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 18-methylnonadecanoate is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Applications De Recherche Scientifique
Antiviral Activity : (S)-9-(2,3-Dihydroxypropyl)adenine, a derivative of 2,3-Dihydroxypropyl, exhibits broad-spectrum antiviral activity. It inhibits the replication of several DNA and RNA viruses, including vaccinia, herpes simplex, measles, and vesicular stomatitis viruses (De Clercq, Descamps, De Somer, & Holý, 1978).
Chemical Recycling of Waste Plastics : A study demonstrates the efficient transformation of polyamides into ω-hydroxy alkanoic acids, utilizing supercritical methanol in the presence of glycolic acid, suggesting a potential application in chemical recycling of plastics (Kamimura et al., 2014).
Biosynthetic Studies : Research into the source of oxygen in the ether bond of glycerolipids indicates that 2,3-Dihydroxypropyl derivatives can play a role in understanding biochemical synthesis and transformations in biological systems (Snyder, Rainey, Blank, & Christie, 1970).
Biological Activity in Marine Compounds : Compounds related to 2,3-Dihydroxypropyl have been isolated from marine sources, like Indonesian sponges, and tested for various biological activities, including inhibition of enzymes and stimulation of immune responses (Parrish et al., 2014).
Synthesis of Fatty Acids and Derivatives : Studies on yeast species have shown the ability to hydroxylate long-chain compounds, converting them into glycosides of fatty acids, which is relevant for the synthesis of complex organic compounds (Heinz, Tulloch, & Spencer, 1969).
Antimicrobial Potential : Research into rhizospheric Actinomycetes has identified compounds including derivatives of 2,3-Dihydroxy fatty acids with significant antimicrobial potential, highlighting their importance in the development of new antimicrobial agents (Kumari, Menghani, & Mithal, 2019).
Polymer Science Applications : The compound has been used in the study of polymer science, specifically in the context of protection and polymerization of functional monomers, demonstrating its utility in materials science (Mori, Hirao, & Nakahama, 1994).
Medical Imaging : In the field of medical imaging, derivatives of 2,3-Dihydroxypropyl have been studied for their potential use in PET imaging, as evidenced by research on rat pulmonary fibrosis (Xiong et al., 2018).
Chemical Synthesis and Mechanisms : Research also delves into the acid-catalyzed cyclization of diols, where 2,3-Dihydroxypropyl derivatives serve as important subjects for understanding chemical reactions and mechanisms (Grée et al., 1992).
Antineoplastic Mechanisms : The compound has been investigated for its potential role in antineoplastic mechanisms, particularly in how it might affect intracellular pH regulation in cancer cells (Besson et al., 1996).
Propriétés
Nom du produit |
2,3-Dihydroxypropyl 18-methylnonadecanoate |
|---|---|
Formule moléculaire |
C23H46O4 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 18-methylnonadecanoate |
InChI |
InChI=1S/C23H46O4/c1-21(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-23(26)27-20-22(25)19-24/h21-22,24-25H,3-20H2,1-2H3 |
Clé InChI |
ASGSROHYBOETMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonymes |
AKD 2C AKD-2C AKD2C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)
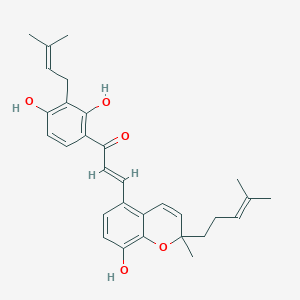


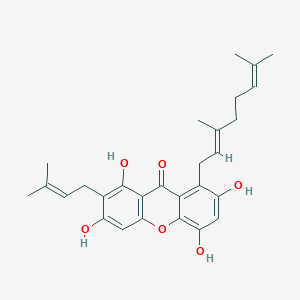

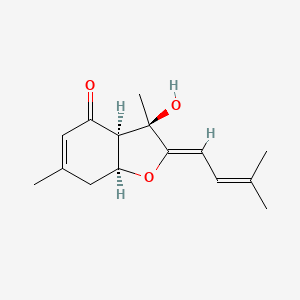
![N,N-Diethyl-N'-[(8alpha)-1-ethyl-6-methylergolin-8-yl]sulfamide](/img/structure/B1244803.png)
